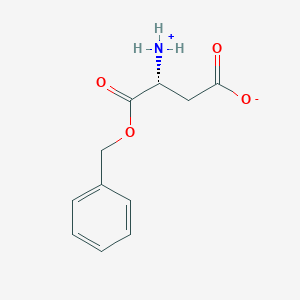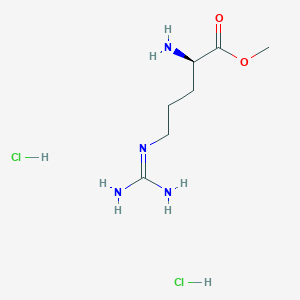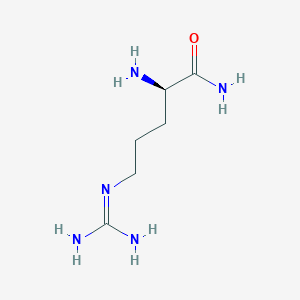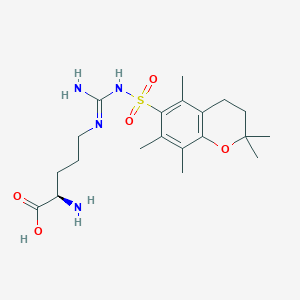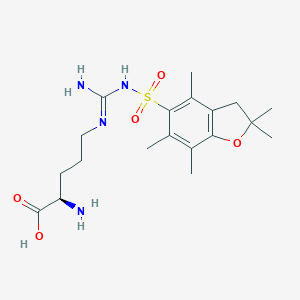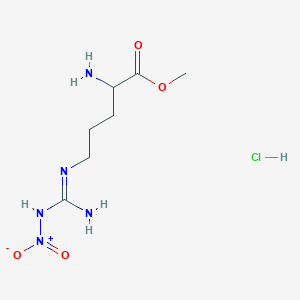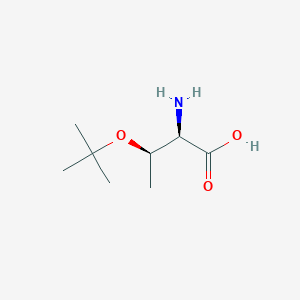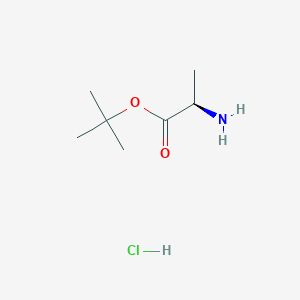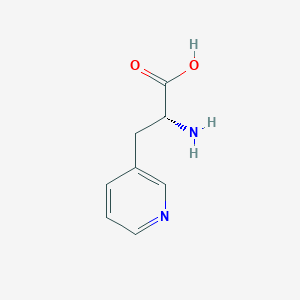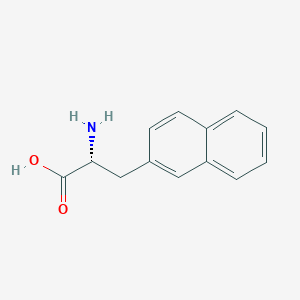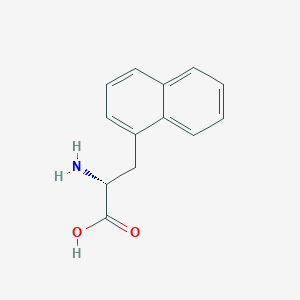
L-アスパラギンβ-ナフチルアミド
説明
L-Asparagine beta-naphthylamide is a compound that is a derivative of L-Asparagine, a non-essential amino acid produced by the liver and plays a vital role in the synthesis of a large number of proteins . It is also known by its synonym, (2S)-2-Amino-N-naphthalen-2-ylbutanediamide .
Chemical Reactions Analysis
L-Asparaginase, an enzyme related to L-Asparagine beta-naphthylamide, catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This reaction is critical for the production of the body’s proteins, enzymes, and muscle tissue .
Physical And Chemical Properties Analysis
The chemical formula of L-Asparagine, the parent compound of L-Asparagine beta-naphthylamide, is C4H8N2O3. This compound has a molar mass of 132.119 grams per mole. Under standard conditions, asparagine has a white, crystalline appearance. The density of this compound corresponds to 1.543 grams per cubic centimeter .
科学的研究の応用
がん治療
L-アスパラギンβ-ナフチルアミドが関連する酵素であるL-アスパラギナーゼは、急性リンパ性白血病(ALL)の治療に使用されていることで知られています。 白血病細胞に必須のアミノ酸であるアスパラギンをアンモニアとアスパラギン酸に分解する触媒反応を促進することで機能します . これはリンパ芽球のタンパク質生合成を阻害し、効果的にALLを治療します .
食品産業
食品産業では、L-アスパラギナーゼは、デンプンを多く含む食品を100℃以上の温度で調理する際にアクリルアミドのレベルを低減するために使用されます . アクリルアミドは、揚げ物、ロースト、焼き物などの高温調理プロセス中に特定の種類の食品に生成される可能性のある有害物質です。
バイオセンサーの開発
L-アスパラギナーゼは、治療/製薬業界と食品業界の両方でアスパラギンのバイオセンサーとしても使用できます . これは、さまざまな用途におけるアスパラギンのレベルを監視するのに特に役立ちます。
酵素の封じ込め
最近の戦略は、物理吸着、共有結合、閉じ込めなどの異なる技術を通じて、L-アスパラギナーゼをさまざまな(ナノ)材料に閉じ込めることに焦点を当てています . これにより、特に特異性、半減期の向上、熱安定性と動作安定性の向上などの特性を向上させることができ、再利用、タンパク質分解耐性の向上、免疫原性の排除が可能になります .
将来の見通し
L-アスパラギナーゼの将来の見通しは有望です。現在進行中の研究開発により、その用途は拡大し、進化すると予想されます。 これには、がん治療における潜在的な進歩、食品産業の用途、より効果的で効率的なバイオセンサーの開発が含まれます .
将来の方向性
Research on L-Asparaginase, a related enzyme, is ongoing. Current research focuses on molecular and metabolic strategies for improving L-Asparaginase expression in heterologous systems. Future trends in L-Asparaginase production, including the integration of CRISPR and machine learning tools, are being discussed .
作用機序
- Role : Asparagine synthetase catalyzes the amidation reaction, attaching ammonia to aspartic acid to form asparagine. This process is crucial for managing toxic ammonia levels in the body. Additionally, L-AsnβNA serves as a structural component in various proteins .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
L-Asparagine beta-naphthylamide interacts with various enzymes and proteins. One such enzyme is L-asparaginase (LA), which catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts has led to the use of LA in the treatment of acute lymphoblastic leukemia (ALL) .
Cellular Effects
The effects of L-Asparagine beta-naphthylamide on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, L-Asparagine beta-naphthylamide, through its interaction with L-asparaginase, can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .
Molecular Mechanism
The molecular mechanism of L-Asparagine beta-naphthylamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. L-asparaginase, for example, breaks down L-Asparagine beta-naphthylamide into aspartate and ammonia . This process inhibits protein biosynthesis in lymphoblasts, leading to cell death .
Metabolic Pathways
L-Asparagine beta-naphthylamide is involved in several metabolic pathways. For instance, it is part of the asparagine metabolic pathway, where it interacts with enzymes like asparagine synthetase, asparaginase, and others . These interactions can affect metabolic flux or metabolite levels .
特性
IUPAC Name |
(2S)-2-amino-N-naphthalen-2-ylbutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-12(8-13(16)18)14(19)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H2,16,18)(H,17,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMENXDIQSZMBBL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350889 | |
| Record name | N~1~-Naphthalen-2-yl-L-aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3313-39-1 | |
| Record name | (2S)-2-Amino-N1-2-naphthalenylbutanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-Naphthalen-2-yl-L-aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Asparagine β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



